7-Methoxy-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Methoxy-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxy group, and a triazolopyridazine moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is typically synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Synthesis of the Triazolopyridazine Moiety: The triazolopyridazine moiety is synthesized through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.
Coupling Reactions: The final step involves coupling the quinazolinone core with the triazolopyridazine moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization and chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, resulting in the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include hydroxylated derivatives, dihydroquinazolinone derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methoxy-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Modulate Receptors: The compound can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Affect Gene Expression: It can influence the expression of specific genes, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one: shares structural similarities with other quinazolinone derivatives and triazolopyridazine compounds.
Uniqueness
Unique Structure: The combination of a quinazolinone core with a triazolopyridazine moiety and a methoxy group makes this compound unique.
Distinct Biological Activities: The specific arrangement of functional groups imparts distinct biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H23N7O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
7-methoxy-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H23N7O2/c1-14-23-24-19-5-6-20(25-28(14)19)26-9-7-15(8-10-26)12-27-13-22-18-11-16(30-2)3-4-17(18)21(27)29/h3-6,11,13,15H,7-10,12H2,1-2H3 |
InChI Key |
XWGUOXRJFKEUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)OC |
Origin of Product |
United States |
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